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In the advancement of complementary metal-oxide-semiconductor (CMOS) technology, nickel
monosilicide (NiSi) has emerged as a critical contact material, replacing cobalt silicide (CoSiz)
due to its low formation temperature, minimal silicon consumption, and low resistivity.[1][2]
However, the utility of NiSi is constrained by its poor thermal stability. At temperatures above
600°C, NiSi films are prone to agglomeration and a phase transformation into the higher-
resistivity NiSi2 phase, which degrades device performance.[1][3][4] Alloying the initial nickel
film with platinum (Pt) has been extensively researched and implemented as a robust solution
to enhance the thermal stability of the resulting silicide film.

This guide provides an objective comparison of pure NiSi and platinum-alloyed NiSi (Ni(Pt)Si),
supported by experimental data, to assess the impact of Pt alloying on the material's structural
and electrical properties.

Quantitative Performance Comparison: NiSi vs.
Ni(Pt)Si

The addition of platinum significantly alters the properties of the nickel silicide film. The
following table summarizes key performance metrics derived from various experimental
studies.
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Ni(Pt)Si (5-10 at.%

Key Improvements

Property Pure NiSi . .
Pt) with Pt Alloying
L ) Formation
NiSi Formation
~350 - 450°C ~450 - 500°C[5] temperature can be
Temperature . .
slightly increased.[5]
Degradation Increased by up to
~600 - 750°C >750 - 850°C
Temperature 150°C.[1][6]
] Allows for higher
Stable Process Widened by 100 -
, Narrow temperature
Window 150°C[7] )
processing steps.
Can be lower and
Sheet Resistance remains stable at
~10 - 20 Q/sq ~5-15 Q/sq

(R_s)

higher temperatures.

[8]1°]

Specific Resistivity (p)

~14 - 20 pQ-cm[2]

~16 - 33 pQ-cm[10]

May see a slight
increase depending
on Pt concentration.
[10]

Degradation

Mechanism

Agglomeration &
Transformation to
NiSiz[1]

Delayed
agglomeration & NiSi2

nucleation[1]

Pt incorporation
suppresses both

primary failure modes.

Experimental Protocols

The data presented is typically acquired through a standardized set of fabrication and

characterization procedures.

1. Sample Preparation and Film Deposition:

e Substrate: Single-crystalline silicon wafers, commonly Si(100) or Si(111), are used as the

starting material.[5][8]

» Cleaning: Wafers undergo a standard cleaning process (e.g., RCA clean) to remove organic

and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the
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native oxide layer immediately before being loaded into the deposition chamber.

e Deposition: Thin films are deposited using magnetron sputtering.[5] Two primary methods
are employed:

o Co-sputtering: A composite Ni(Pt) alloy target is used to deposit the film with the desired Pt
concentration.

o Interlayer/Bilayer Deposition: A thin layer of Pt is deposited first, followed by a layer of Ni.
[8][10]

2. Silicidation Process:

e Annealing: The silicidation reaction is induced by thermal annealing, most commonly Rapid
Thermal Annealing (RTA).[8] This process is performed in a vacuum or an inert nitrogen (N2)
atmosphere to prevent oxidation.[5]

o Two-Step Annealing: A common industrial practice involves a two-step anneal.
o Alow-temperature anneal (~300°C) is performed to form a metal-rich silicide (Ni2Si).
o A selective chemical etch is used to remove the unreacted metal.

o A second, higher-temperature anneal (~450-550°C) is performed to convert the NizSi into
the desired low-resistivity NiSi phase.

3. Characterization Techniques:

Sheet Resistance Measurement: A four-point probe is used to measure the sheet resistance

(R_s) of the silicide film as a function of annealing temperature. This provides primary data
on the formation of low-resistivity phases and the onset of degradation.[5][8]

Phase Identification: X-ray Diffraction (XRD) is employed to identify the crystalline phases
(e.g., NizSi, NiSi, NiSi2) present in the film after annealing.[7][8]

Microstructural Analysis: Cross-sectional Transmission Electron Microscopy (XTEM) allows
for direct visualization of the silicide film's thickness, uniformity, and the quality of the
silicide/silicon interface.[1][10]
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Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the typical experimental workflow for fabricating and analyzing
NiSi and Ni(Pt)Si films.
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Caption: A typical experimental workflow for Ni(Pt)Si film fabrication and analysis.
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Mechanism of Thermal Stability Enhancement

The enhanced stability of Ni(Pt)Si is not merely an effect of a higher melting point alloy but is
rooted in thermodynamic principles. Platinum's incorporation into the NiSi crystal lattice alters
the energetics of the subsequent, undesirable phase transformation to NiSiz.

Thermodynamic Effects
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Caption: How Pt alloying increases the activation energy for NiSiz nucleation.

Objective Comparison and Analysis

The primary advantage of incorporating platinum into nickel silicide is the significant
improvement in thermal stability. The addition of Pt increases the nucleation temperature of the
high-resistivity NiSi2 phase by as much as 150°C.[1] This enhancement is critical for modern
semiconductor manufacturing, as it provides a wider thermal budget for subsequent high-
temperature processing steps.

The mechanism behind this improvement is thermodynamic. The formation of a Ni(Pt)Si solid
solution is a key factor.[7][11] This ternary phase is more stable than binary NiSi, which
reduces the thermodynamic driving force (heat of formation) for the transformation to NiSiz2.[7]
[8] Concurrently, Pt alloying increases the change in interfacial energy required for NiSiz to
nucleate.[7][11] Both of these factors contribute to a higher activation energy barrier, effectively
retarding the undesirable phase transition.[7]

In addition to preventing the phase transition, Pt has also been shown to delay the physical
agglomeration of the silicide film.[1] Agglomeration, where the uniform film breaks up into
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islands at high temperatures, is another major failure mechanism. By limiting a grain alignment
phenomenon known as axiotaxy, Pt helps maintain the morphological integrity of the film at
higher temperatures.[1]

While Pt alloying robustly enhances thermal stability, it can have a minor impact on the film's
resistivity. Some studies report a slight increase in specific resistivity with the addition of Pt.[10]
However, the overall sheet resistance often remains low and, more importantly, stable across a
much wider temperature range, preventing the sharp increase that accompanies the
degradation of pure NiSi films.[8][9] The precise formation temperature of the Ni(Pt)Si phase
can also be influenced by the Pt concentration, with studies showing it may increase slightly
compared to pure NiSi.[5]

In conclusion, the strategic alloying of Ni films with Pt is a highly effective method for
overcoming the inherent thermal instability of pure NiSi. The formation of a more stable Ni(Pt)Si
solid solution delays both the nucleation of NiSiz and film agglomeration, widening the process
window and ensuring the integrity of the contact for advanced semiconductor devices. This
makes Ni(Pt)Si a superior choice for applications requiring thermal budgets that exceed the
stability limits of pure NiSi.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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